Introduction: Unveiling a Versatile Synthetic Building Block
Introduction: Unveiling a Versatile Synthetic Building Block
An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Bromo-N,N,3-trimethylaniline
4-Bromo-N,N,3-trimethylaniline, also known by its synonym 4-Bromo-N,N-dimethyl-m-toluidine, is a polysubstituted aromatic amine that serves as a crucial intermediate in advanced organic synthesis. Its molecular architecture, featuring a bromine atom positioned para to a potent dimethylamino directing group and adjacent to a methyl group, provides a unique combination of electronic and steric properties. This guide, intended for researchers and drug development professionals, offers a comprehensive exploration of its chemical properties, synthesis, reactivity, and applications, grounded in established chemical principles. The strategic placement of its functional groups makes it a valuable precursor for creating complex molecular frameworks, particularly in the fields of medicinal chemistry and materials science.
PART 1: Core Physicochemical and Spectroscopic Data
Accurate characterization is the foundation of all chemical research. The properties of 4-Bromo-N,N,3-trimethylaniline are well-defined, enabling its reliable use in synthesis.
Physicochemical Properties
The fundamental physical and chemical identifiers for this compound are summarized below. These properties are essential for reaction planning, purification, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 50638-50-1 | [1][2][3] |
| Molecular Formula | C₉H₁₂BrN | [2][4][5] |
| Molecular Weight | 214.11 g/mol | [2][6] |
| IUPAC Name | 4-bromo-N,N,3-trimethylaniline | [4] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 52.0 - 56.0 °C | [1] |
| Purity | Typically >98.0% (by GC) | [1] |
| Predicted XlogP | 3.7 | [4] |
| SMILES | CC1=C(C=CC(=C1)N(C)C)Br | [4] |
| InChI | InChI=1S/C9H12BrN/c1-7-6-8(11(2)3)4-5-9(7)10/h4-6H,1-3H3 | [4] |
Spectroscopic Signature
While exhaustive spectral data is proprietary to manufacturers, the expected spectroscopic characteristics can be inferred from its structure. The predicted mass spectrometry data provides key fragments for identification.
| Technique | Expected Characteristics |
| ¹H NMR | Signals expected for aromatic protons (approx. 6.5-7.5 ppm), a singlet for the N,N-dimethyl protons (approx. 2.9-3.1 ppm), and a singlet for the aryl-methyl protons (approx. 2.2-2.4 ppm). |
| ¹³C NMR | Aromatic carbons (approx. 110-150 ppm), N,N-dimethyl carbons (approx. 40 ppm), and the aryl-methyl carbon (approx. 20 ppm). The carbon attached to bromine will show a characteristic lower field shift. |
| Mass Spec. (EI) | A characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). |
| IR Spectroscopy | C-N stretching (approx. 1350-1250 cm⁻¹), C-H aromatic stretching (approx. 3100-3000 cm⁻¹), and C-Br stretching (approx. 600-500 cm⁻¹). |
Predicted Collision Cross Section (CCS) Data for Mass Spectrometry Adducts [4]
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 214.02258 | 137.8 |
| [M+Na]⁺ | 236.00452 | 149.4 |
| [M]⁻ | 213.01585 | 157.3 |
PART 2: Synthesis and Mechanistic Considerations
The synthesis of 4-Bromo-N,N,3-trimethylaniline can be approached from multiple perspectives, primarily involving either the bromination of the corresponding aniline or the N-alkylation of the bromo-aniline precursor. A common and effective laboratory-scale method is the reductive amination of 4-bromo-3-methylaniline.
Experimental Protocol: Reductive Amination
This protocol is adapted from established methods for the N,N-dimethylation of anilines and offers high yields with manageable workup procedures.[7]
Objective: To synthesize 4-Bromo-N,N,3-trimethylaniline via N,N-dimethylation of 4-bromo-3-methylaniline.
Materials:
-
4-bromo-3-methylaniline
-
Paraformaldehyde
-
Sodium cyanoborohydride (NaBH₃CN)
-
Glacial Acetic Acid
-
Tetrahydrofuran (THF), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-bromo-3-methylaniline (1.0 eq) and paraformaldehyde (2.2 eq) in anhydrous THF.
-
Initiation: At room temperature (23 °C), slowly add glacial acetic acid (5.0 eq) dropwise to the stirred mixture. The acid acts as a catalyst for the formation of the iminium intermediate.
-
Reduction: Carefully add sodium cyanoborohydride (2.0 eq) portion-wise to the slurry. NaBH₃CN is a selective reducing agent that is stable in acidic conditions and will preferentially reduce the iminium ion over other functional groups. An initial exothermic reaction may be observed.
-
Reaction Progression: Heat the mixture to 50-65 °C and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Quenching and Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. This neutralizes the acetic acid.
-
Extraction: Partition the mixture between the aqueous layer and an organic solvent like diethyl ether or ethyl acetate. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-Bromo-N,N,3-trimethylaniline.
Synthesis Workflow Diagram
Caption: Reductive amination workflow for synthesizing 4-Bromo-N,N,3-trimethylaniline.
PART 3: Chemical Reactivity and Synthetic Utility
The synthetic value of 4-Bromo-N,N,3-trimethylaniline stems from the specific reactivity conferred by its substituents. The dimethylamino and methyl groups are electron-donating, activating the aromatic ring towards electrophilic substitution. However, the most synthetically valuable feature is the carbon-bromine bond.
The Role of the Aryl Bromide
The bromine atom at the 4-position serves as a versatile "reactive handle." It is an excellent leaving group in a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and materials science for their ability to form C-C, C-N, and C-O bonds with high precision.[8]
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, creating biaryl structures.
-
Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a strong base to form a new C-N bond. This is crucial for synthesizing complex amines.
-
Heck Coupling: Reaction with an alkene to form a substituted alkene, creating a new C-C bond.
-
Sonogashira Coupling: Reaction with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to form a C-C bond, yielding an aryl-alkyne.
The choice of palladium catalyst, ligand, base, and solvent is critical for optimizing these transformations and must be tailored to the specific coupling partners. The electron-rich nature of the aniline ring can influence catalyst activity, sometimes requiring specialized ligand systems to achieve high yields.
Reactivity Profile Diagram
Caption: Major cross-coupling reactions utilizing the aryl bromide handle.
PART 4: Applications in Research and Drug Development
Substituted anilines are privileged structures in medicinal chemistry. The ability to introduce bromine into a molecule provides a reliable site for further elaboration, a key strategy in drug design.[9]
-
Scaffold for Lead Optimization: In drug discovery, a "hit" compound often requires modification to improve potency, selectivity, or pharmacokinetic properties (ADME). 4-Bromo-N,N,3-trimethylaniline can be used as a starting fragment. The bromine allows for the systematic introduction of diverse chemical groups via cross-coupling to explore the structure-activity relationship (SAR) of a new chemical series.[8]
-
Synthesis of Pharmaceutical Intermediates: This compound is a building block for more complex active pharmaceutical ingredients (APIs). Its derivatives may be found in molecules targeting a range of biological systems, from kinase inhibitors to CNS-active agents. The specific substitution pattern can be crucial for achieving the correct geometry for binding to a biological target.
-
Materials Science: Similar brominated aromatic amines are used as intermediates in the synthesis of organic light-emitting diode (OLED) materials.[10] The ability to build complex conjugated systems through cross-coupling reactions is essential for tuning the electronic properties of these materials.
PART 5: Safety and Handling
As a responsible scientist, adherence to strict safety protocols is non-negotiable. 4-Bromo-N,N,3-trimethylaniline possesses notable hazards that must be managed with appropriate engineering controls and personal protective equipment.
GHS Hazard Classification
| Hazard Code | Description | Source(s) |
| H302 + H312 + H332 | Harmful if swallowed, in contact with skin or if inhaled | [1][11] |
| H315 | Causes skin irritation | [1][12] |
| H319 | Causes serious eye irritation | [1][12] |
Handling and Storage Recommendations
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[1]
-
Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11][12] Take off contaminated clothing and wash it before reuse.[1]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.
References
-
PubChem. (n.d.). 4-Bromo-N,N,3,5-tetramethylaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Gesheng Fine Chemicals. (n.d.). The Versatile Role of 4-Bromo-N,N-bis(trimethylsilyl)aniline in Modern Chemistry. Retrieved from [Link]
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Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-bromo-n,n,3-trimethylaniline (C9H12BrN). Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. Retrieved from [Link]
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ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?. Retrieved from [Link]
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ChemSupply Australia. (n.d.). 4-Bromo-N,N,3-trimethylaniline >98.0%. Retrieved from [Link]
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
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LabSolutions. (n.d.). 4-Bromo-N,N,3-trimethylaniline. Retrieved from [Link]
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AMI Scientific. (n.d.). 4-Bromo-N,N,3-Trimethylaniline TCI Analytical reagent. Retrieved from [Link]
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Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
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